molecular formula C14H11BrN6O4 B2635294 5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide CAS No. 1396570-55-0

5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide

Cat. No.: B2635294
CAS No.: 1396570-55-0
M. Wt: 407.184
InChI Key: IXQFXKOPKPIBIL-UHFFFAOYSA-N
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Description

5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. This molecule features a hybrid structure incorporating both a brominated furan carboxamide and a 1,2,3,4-tetrazol-5-one ring system linked via a phenyl group. The presence of the bromofuran moiety is often associated with biological activity and can serve as a key handle for further synthetic modifications via cross-coupling reactions. The tetrazolone ring is a valuable bioisostere for carboxylic acids and other functional groups, potentially enhancing the molecule's solubility and metabolic stability, making it a candidate for medicinal chemistry programs in drug discovery. This compound is provided as a high-purity material for research purposes exclusively. It is intended for use in laboratory investigations only and is strictly classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN6O4/c15-11-6-5-10(25-11)13(23)17-8-1-3-9(4-2-8)21-14(24)20(18-19-21)7-12(16)22/h1-6H,7H2,(H2,16,22)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQFXKOPKPIBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the furan ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Synthesis of the tetrazole moiety: The tetrazole ring is formed by the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling reactions: The final step involves coupling the brominated furan ring with the tetrazole moiety and the carbamoylmethyl group using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study the interactions of tetrazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell cycle arrest or apoptosis. The tetrazole moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Differences and Similarities

The most structurally analogous compound identified is 5-bromo-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide (). Both compounds share a brominated furan-2-carboxamide core but differ in their central heterocyclic rings and substituents:

Feature Target Compound Analogous Compound ()
Central Heterocycle 1,2,3,4-Tetrazole (with carbamoylmethyl and keto groups) 1,2,4-Oxadiazole (substituted with 3,4,5-trimethoxyphenyl)
Substituent on Phenyl Carbamoylmethyl (polar, hydrogen-bonding capability) 3,4,5-Trimethoxyphenyl (lipophilic, π-π stacking potential)
Electron-Withdrawing Groups Bromine (inductive effect) Methoxy groups (electron-donating resonance effects)

Key Implications :

  • The 3,4,5-trimethoxyphenyl group in the analogue may confer greater membrane permeability due to lipophilicity, advantageous for crossing biological barriers.
Physicochemical Properties

For example:

  • Dipole Moment : The tetrazole’s electronegative nitrogen atoms likely increase the dipole moment of the target compound versus the oxadiazole analogue.
  • pKa : The carbamoylmethyl group (pKa ~0–2) and tetrazole (pKa ~4–5) may render the target compound more acidic than the oxadiazole analogue.
Bioactivity and Mechanism

The bioactivity of such compounds often depends on interactions with enzymes or receptors. For instance:

  • Target Compound : The tetrazole’s ability to mimic carboxylate groups could enable binding to metalloenzymes (e.g., angiotensin-converting enzyme inhibitors).
  • Oxadiazole Analogue : The trimethoxyphenyl group may target tubulin or kinases via hydrophobic interactions, as seen in combretastatin analogues .

Biological Activity

5-bromo-N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17BrN4O3C_{16}H_{17}BrN_{4}O_{3}, with a molecular weight of 397.24 g/mol. The structure features a furan ring and a tetrazole moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Research indicates that compounds containing furan and tetrazole rings often exhibit anti-inflammatory and anti-cancer properties due to their ability to modulate inflammatory cytokines and inhibit tumor cell proliferation.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds similar to this compound. For instance:

StudyCompound TestedCancer Cell LinesFindings
Benzoxazepine DerivativesMCF7 (Breast), HeLa (Cervical)Significant cytotoxicity observed; inhibited IL-6 and TNF-α release.
Various Tetrazole DerivativesA549 (Lung), HCT116 (Colon)Induced apoptosis in cancer cells; reduced proliferation rates.

These findings suggest that the compound may possess similar anticancer properties by targeting specific pathways involved in tumor growth and survival.

Anti-inflammatory Activity

The anti-inflammatory effects are primarily linked to the modulation of cytokines:

CytokineEffect
IL-6Inhibition observed in vitro
TNF-αReduced levels in treated cell lines

This activity indicates potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Limited studies have reported on the antimicrobial properties of related compounds. While direct data on this compound is scarce, derivatives have shown varying degrees of activity against bacterial pathogens.

Case Studies and Research Findings

A notable study evaluated the efficacy of similar compounds against various cancer cell lines and reported promising results. The synthesized derivatives demonstrated significant cytotoxicity against solid tumors while exhibiting selective toxicity towards cancerous cells compared to normal cells .

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